Cas no 582325-70-0 (3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL-)

3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL- structure
582325-70-0 structure
商品名:3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL-
CAS番号:582325-70-0
MF:C12H16N2O
メガワット:204.268
CID:3299961
PubChem ID:57678489

3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL- 化学的及び物理的性質

名前と識別子

    • 3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL-
    • Methanone, [3-(methylamino)-1-pyrrolidinyl]phenyl-
    • 582325-70-0
    • AKOS020043950
    • EN300-4373307
    • 1-benzoyl-N-methylpyrrolidin-3-amine
    • SCHEMBL2132888
    • インチ: InChI=1S/C12H16N2O/c1-13-11-7-8-14(9-11)12(15)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
    • InChIKey: YYVTXODXONTQRA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 204.126263138Da
  • どういたいしつりょう: 204.126263138Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
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Enamine
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Enamine
EN300-4373307-0.25g
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$735.0 2023-05-24
Enamine
EN300-4373307-10.0g
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$3438.0 2023-05-24

3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL- 関連文献

3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL-に関する追加情報

Introduction to 3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL (CAS No. 582325-70-0)

3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL, identified by its Chemical Abstracts Service (CAS) number 582325-70-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a benzoyl group and an N-methyl substitution in its molecular structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex pharmacological agents.

The molecular structure of 3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL consists of a pyrrolidine ring system linked to a benzoyl moiety at the 1-position and an N-methyl group at the 4-position. This configuration enhances its reactivity and functionality, making it a versatile building block in organic synthesis. The benzoyl group, in particular, is known for its ability to participate in various chemical transformations, including condensation reactions, nucleophilic substitutions, and coupling reactions, which are pivotal in drug development processes.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolidine derivatives due to their reported biological activities. 3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL has been investigated for its possible role in modulating various biological pathways. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be beneficial in the treatment of inflammatory diseases, neurological disorders, and cancer. The N-methyl group in its structure is particularly noteworthy, as it can influence the compound's solubility and metabolic stability, factors that are crucial for drug efficacy and safety.

One of the most compelling aspects of 3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel scaffolds for drug candidates. For instance, modifications at the benzoyl and N-methyl positions have led to the discovery of compounds with enhanced binding affinity to target proteins. This underscores the importance of 3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL in medicinal chemistry as a scaffold for further derivatization and optimization.

The synthesis of 3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL typically involves multi-step organic reactions that require careful control of reaction conditions. Common synthetic routes include condensation reactions between appropriately substituted pyrrolidines with benzoic acid derivatives followed by methylation at the nitrogen atom. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental work by predicting potential binding modes and optimizing lead compounds before they enter preclinical testing.

The pharmacokinetic properties of 3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL are another area of interest. Its solubility profile and metabolic stability are critical factors that determine its bioavailability and duration of action. Researchers have explored various strategies to improve these properties through structural modifications. For example, incorporating fluorine atoms or other halogen substituents can enhance metabolic stability while maintaining biological activity.

In conclusion,3-PYRROLIDINAMINE, 1-BENZOYL-N-METHYL (CAS No. 582325-70-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel drug candidates targeting various diseases. Ongoing studies continue to uncover new applications for this compound, highlighting its importance in advancing medicinal chemistry and drug development.

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